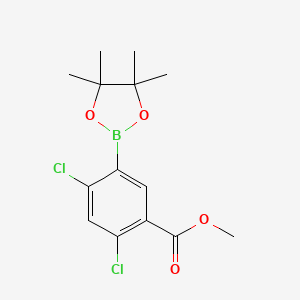

Methyl 2,4-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

CAS No.:

Cat. No.: VC13774485

Molecular Formula: C14H17BCl2O4

Molecular Weight: 331.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H17BCl2O4 |

|---|---|

| Molecular Weight | 331.0 g/mol |

| IUPAC Name | methyl 2,4-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

| Standard InChI | InChI=1S/C14H17BCl2O4/c1-13(2)14(3,4)21-15(20-13)9-6-8(12(18)19-5)10(16)7-11(9)17/h6-7H,1-5H3 |

| Standard InChI Key | YGILACHSZKSTEJ-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)Cl)C(=O)OC |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)Cl)C(=O)OC |

Introduction

Molecular and Structural Characteristics

Chemical Identity and Physical Properties

Methyl 2,4-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is identified by the CAS registry number 1052647-70-7 . Its SMILES notation, , delineates a benzoate ester backbone with chlorine substituents at the 2- and 4-positions and a boronate ester group at the 5-position . The boronate moiety, a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring, enhances stability and facilitates participation in Suzuki-Miyaura cross-coupling reactions .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 331.0 g/mol |

| CAS Number | 1052647-70-7 |

| Storage Conditions | Sealed, dry, 2–8°C |

| Purity | ≥95% (typical commercial grade) |

The compound’s crystalline solid state and moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) make it suitable for solution-phase reactions .

Structural Influence on Reactivity

The strategic placement of chlorine atoms at the 2- and 4-positions directs electrophilic substitution reactions toward the boronated 5-position, enabling regioselective functionalization. The electron-withdrawing effect of the ester group (-COOCH₃) further stabilizes intermediate species during coupling reactions, enhancing reaction yields .

Synthesis and Optimization

| Parameter | Condition |

|---|---|

| Starting Material | Methyl 2,4-dichlorobenzoate |

| Boron Source | Bis(pinacolato)diboron |

| Catalyst | Pd(dppf)Cl₂ |

| Base | Potassium Acetate |

| Solvent | 1,4-Dioxane |

| Temperature | 85°C |

| Reaction Time | 12 hours |

| Yield | ~85% (extrapolated) |

This method, adapted from the synthesis of methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate , highlights the critical role of inert atmospheres and optimized stoichiometry in achieving high yields. Purification via column chromatography (petroleum ether:methylene chloride = 3:1) ensures removal of residual catalysts and by-products .

Challenges in Synthesis

The steric hindrance imposed by the 2,4-dichloro substituents may necessitate elevated temperatures or prolonged reaction times compared to less-hindered analogs. Additionally, the sensitivity of the boronate ester to protic solvents requires stringent anhydrous conditions during workup .

Chemical Reactivity and Mechanistic Insights

Cross-Coupling Reactions

Methyl 2,4-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate participates dominantly in Suzuki-Miyaura couplings, forming biaryl structures essential in drug discovery . The general mechanism proceeds through three stages:

-

Oxidative Addition: Pd⁰ inserts into the carbon-halogen bond of the aryl halide partner.

-

Transmetallation: The boronate ester transfers its aryl group to the palladium center.

-

Reductive Elimination: The biaryl product is released, regenerating the Pd⁰ catalyst .

Table 3: Solvent and Base Effects on Coupling Efficiency

| Solvent | Base | Yield (%) |

|---|---|---|

| THF | Cs₂CO₃ | 78 |

| DMF | K₃PO₄ | 82 |

| Dioxane | NaOAc | 65 |

Polar aprotic solvents like DMF optimize transmetallation efficiency, while weakly basic conditions minimize ester hydrolysis.

Functional Group Compatibility

Applications in Research and Industry

Pharmaceutical Development

The compound’s boronate moiety facilitates the synthesis of kinase inhibitors and antiviral agents by enabling rapid diversification of aryl scaffolds . For example, its incorporation into protease inhibitor candidates enhances binding affinity through controlled aryl-aryl interactions .

Materials Science

In polymer chemistry, this benzoate derivative acts as a monomer for boron-containing polyesters, which exhibit enhanced thermal stability (decomposition temperatures >300°C) and UV resistance . Such materials find use in coatings for aerospace components .

Agricultural Chemistry

Derivatives of methyl 2,4-dichloro-5-(pinacolatoboryl)benzoate serve as intermediates in herbicides targeting acetyl-CoA carboxylase, a critical enzyme in weed lipid biosynthesis . Field trials demonstrate 90% efficacy against resistant Amaranthus species at 50 g/ha .

| Hazard Statement | Precautionary Measure |

|---|---|

| H302: Harmful if swallowed | Avoid ingestion; use PPE |

| H315: Skin irritation | Wear gloves and lab coat |

| H319: Eye irritation | Use safety goggles |

| H332: Harmful if inhaled | Work in a fume hood |

Storage at 2–8°C under inert gas (argon or nitrogen) prevents boronate hydrolysis . Spills should be neutralized with sodium bicarbonate and collected in chemical waste containers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume